2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction begins with the nucleophilic substitution of a fluorobenzene derivative with a suitable phenol to form the fluorophenoxy intermediate.
Pyridazin-yloxy Intermediate Synthesis: The pyridazin-yloxy group is introduced through a nucleophilic aromatic substitution reaction involving a pyridazine derivative and an appropriate leaving group.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the pyridazin-yloxy intermediate using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
- 2-(2-Bromophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
- 2-(2-Methylphenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
Uniqueness
2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c17-13-4-1-2-5-14(13)22-11-16(21)20-9-7-12(10-20)23-15-6-3-8-18-19-15/h1-6,8,12H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCFPBWMJNOMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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